![molecular formula C8H6BrNO B175791 6-(溴甲基)苯并[d]恶唑 CAS No. 181040-42-6](/img/structure/B175791.png)

6-(溴甲基)苯并[d]恶唑

描述

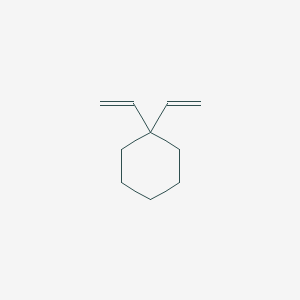

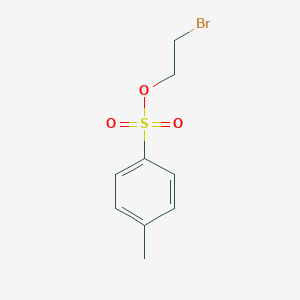

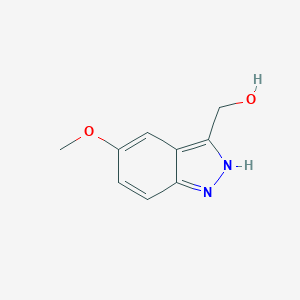

6-(Bromomethyl)benzo[d]oxazole is a chemical compound with the molecular formula C8H6BrNO . It is a solid or liquid substance under normal conditions .

Molecular Structure Analysis

The molecular structure of 6-(Bromomethyl)benzo[d]oxazole consists of a five-membered oxazole ring with a bromomethyl group attached . The InChI code for this compound is 1S/C8H6BrNO/c9-4-6-1-2-7-8(3-6)11-5-10-7/h1-3,5H,4H2 .Physical And Chemical Properties Analysis

6-(Bromomethyl)benzo[d]oxazole has a molecular weight of 212.04 . It has one rotatable bond, two hydrogen bond acceptors, and no hydrogen bond donors . Its topological polar surface area is 26 Ų .科学研究应用

Synthesis of Oxazoles

Oxazoles are an important class of biologically active compounds in pharmaceutical chemistry and are considered as the main structure of many biologically active compounds . The development of efficient and eco-friendly catalytic systems for the preparation of oxazole derivatives is a key research topic in organic synthesis . 6-(Bromomethyl)benzo[d]oxazole can be used as a starting material in the synthesis of various oxazole derivatives.

Biological and Pharmacological Activities

Oxazole derivatives have been shown to exhibit a broad range of pharmacological properties, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory activities . The presence of an oxazole ring in these drugs is often associated with their ability to bind to specific biological targets and exert their therapeutic effects .

Drug Discovery

Oxazole ring is a common structural motif found in many drugs and bioactive molecules . Some examples of drugs that contain an oxazole ring include oxaprozin (an anti-inflammatory drug), voriconazole (an antifungal drug), and sunitinib (an anticancer drug) . 6-(Bromomethyl)benzo[d]oxazole could potentially be used in the synthesis of new drugs with an oxazole ring.

Magnetic Nanocatalysts

During the last decade, chemistry science especially organic synthesis witnessed a huge revolution in the field of using magnetic nanocomposites as the catalyst . Magnetic nanoparticles not only have high stability, but also their surface can be easily modified and an efficient catalyst can be prepared from this method . 6-(Bromomethyl)benzo[d]oxazole could potentially be used in the development of these magnetic nanocatalysts.

Heterocyclic Chemistry

Heterocyclic chemistry is of great interest to synthetic chemists due to biological and medicinal properties of heterocyclic compounds and their potential applications in drug discovery . As an oxazole derivative, 6-(Bromomethyl)benzo[d]oxazole plays a significant role in this field.

Synthesis of New Chemical Entities

The utility of oxazole as intermediates for the synthesis of new chemical entities in medicinal chemistry have been increased in the past few years . 6-(Bromomethyl)benzo[d]oxazole can be used as an intermediate in the synthesis of new chemical entities.

安全和危害

作用机制

Mode of Action

It is known that the compound can interact with various biological systems via numerous non-covalent interactions .

Biochemical Pathways

Oxazole-based compounds have been found to exhibit a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is bbb permeant .

Action Environment

It is known that the compound should be stored under an inert gas (nitrogen or argon) at 2-8°c .

属性

IUPAC Name |

6-(bromomethyl)-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO/c9-4-6-1-2-7-8(3-6)11-5-10-7/h1-3,5H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVHCMIKTRDUASP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1CBr)OC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Bromomethyl)benzo[d]oxazole | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Fluorodibenz[b,e]oxepin-11(6H)-one](/img/structure/B175712.png)

![1H-Indol-4-ol, 5-[(dimethylamino)methyl]-](/img/structure/B175713.png)